molecular formula C5H7NO3S B14820011 Methyl 2-thioxooxazolidine-4-carboxylate

Methyl 2-thioxooxazolidine-4-carboxylate

Cat. No.: B14820011
M. Wt: 161.18 g/mol
InChI Key: XNTOVDGECONTTO-UHFFFAOYSA-N
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Description

Methyl 2-thioxooxazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring with a thioxo (C=S) group at position 2 and a methyl ester (-COOCH₃) at position 4. This structure confers unique reactivity due to the interplay of the electron-withdrawing ester group and the sulfur atom, which can participate in hydrogen bonding and nucleophilic interactions. The compound is primarily synthesized for applications in pharmaceutical intermediates, agrochemicals, and organic synthesis, where its cyclic framework serves as a scaffold for functionalization .

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

methyl 2-sulfanylidene-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO3S/c1-8-4(7)3-2-9-5(10)6-3/h3H,2H2,1H3,(H,6,10)

InChI Key

XNTOVDGECONTTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC(=S)N1

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-thioxooxazolidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-thioxooxazolidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-thioxooxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Efficiency : this compound’s synthesis is less resource-intensive compared to natural diterpene esters, which require extraction and purification from plant resins .
  • Biological Activity: While methylthio-benzamide derivatives () show pronounced anticancer activity, the oxazolidine-thioxo framework remains underexplored in vivo, presenting a research gap .
  • Stability Challenges : The thioxo group in this compound may lead to dimerization or oxidation under ambient conditions, unlike stable fatty acid esters like methyl palmitate .

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